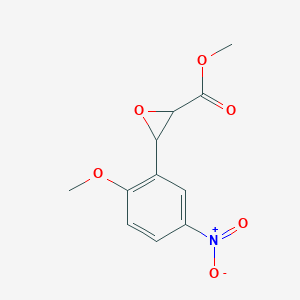

Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate

Description

Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is an epoxide-containing compound characterized by a phenyl ring substituted with methoxy (at position 2) and nitro (at position 5) groups. The oxirane (epoxide) ring is esterified with a methyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic ring-opening or stereoselective transformations.

Properties

CAS No. |

33567-57-6 |

|---|---|

Molecular Formula |

C11H11NO6 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C11H11NO6/c1-16-8-4-3-6(12(14)15)5-7(8)9-10(18-9)11(13)17-2/h3-5,9-10H,1-2H3 |

InChI Key |

ZFSZGUBDAZQINV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate generally involves:

- Step 1: Preparation of substituted benzophenone or aromatic ketone precursor bearing methoxy and nitro substituents.

- Step 2: Reaction of the aromatic ketone with methyl chloroacetate in the presence of a strong base (e.g., sodium methoxide) to form an α-chloro ester intermediate.

- Step 3: Intramolecular cyclization via epoxidation to form the oxirane (epoxide) ring, yielding the methyl 3-(substituted phenyl)oxirane-2-carboxylate.

- Step 4: Purification and characterization of the epoxide ester.

This approach is adapted from improved processes described for methyl 3,3-diphenyl 2,3-epoxy propionate and related compounds, which share the oxirane-2-carboxylate moiety and involve similar reaction conditions and reagents.

Detailed Preparation Method

Preparation of Aromatic Ketone Precursor

- The starting material is a substituted benzophenone derivative with methoxy and nitro groups positioned on the aromatic ring (e.g., 2-methoxy-5-nitrobenzophenone).

- This compound can be synthesized via nitration and methoxylation of benzophenone or through stepwise aromatic substitution reactions, ensuring regioselective placement of substituents.

Formation of Epoxy Ester Intermediate

- Reagents: Methyl chloroacetate, sodium methoxide, toluene (solvent).

-

- Charge toluene into a reaction flask and stir with the aromatic ketone precursor.

- Add sodium methoxide to the mixture and stir to generate the enolate intermediate.

- Cool the reaction mixture to approximately -10°C to -5°C to control reaction rate and selectivity.

- Slowly add methyl chloroacetate dissolved in toluene over 90 minutes, maintaining the low temperature.

- Stir the mixture at this temperature for an additional hour to complete the reaction.

- Add purified water to quench the reaction and separate the organic layer.

- Remove toluene under vacuum to isolate the crude this compound intermediate.

Yields & Purity: Yields around 90-95% are typical for analogous compounds, with purity assessed by HPLC showing >95%.

Purification

- The crude product can be purified by crystallization using solvents such as methyl tert-butyl ether (MTB) and n-heptane.

- Washing with aqueous sodium bicarbonate solution removes acidic impurities.

- Drying under vacuum at 50-60°C yields the pure epoxide ester.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Base addition | Sodium methoxide, 15 min stirring | Generates enolate intermediate |

| Temperature control | -10°C to -5°C | Controls reaction rate and selectivity |

| Addition of methyl chloroacetate | Slow addition over 90 min | Prevents side reactions and decomposition |

| Reaction time | 1 hour at low temperature | Ensures complete conversion |

| Workup | Addition of water, phase separation | Removes inorganic salts and byproducts |

| Solvent removal | Vacuum distillation | Isolates crude product |

| Purification | Crystallization from MTB/n-heptane | Enhances purity and isolates solid product |

Analytical Characterization

- HPLC: To determine chemical purity (>95%).

- NMR Spectroscopy: Confirms substitution pattern and epoxide ring formation.

- IR Spectroscopy: Identifies characteristic epoxide and ester functional groups.

- DSC and XRPD: Assess solid-state properties and crystallinity.

Research Discoveries and Improvements

- Improved processes emphasize temperature control during methyl chloroacetate addition to reduce side reactions and increase yield.

- Use of sodium methoxide as a base is preferred for efficient enolate formation.

- Purification via crystallization from mixed solvents enhances product purity and solid-state stability.

- The methodology is adaptable to various substituted aromatic ketones, allowing synthesis of diverse methyl 3-(substituted phenyl)oxirane-2-carboxylates.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of substituted aromatic ketone precursor | Nitration, methoxylation of benzophenone | Substituted benzophenone |

| 2 | Reaction with methyl chloroacetate and sodium methoxide | Toluene, -10 to -5°C, 90 min addition | Crude epoxide ester |

| 3 | Workup and phase separation | Water addition, toluene removal | Crude product isolated |

| 4 | Purification by crystallization | MTB/n-heptane solvent system | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to form various derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Key Observations :

- The 2-methoxy-5-nitro substitution in the target compound creates a meta-directing electronic environment, favoring specific regioselectivity in reactions like electrophilic substitution or nucleophilic epoxide opening .

- Electron-withdrawing groups (e.g., NO₂, Br) increase the electrophilicity of the epoxide, enhancing reactivity toward nucleophiles, while electron-donating groups (e.g., OCH₃, OH) stabilize the epoxide ring .

Key Observations :

- Halogenated derivatives (e.g., 4-Br, 4-F) achieve higher yields (63–78%) due to favorable electronic and steric profiles .

- Chiral synthesis (e.g., cobalt-mediated resolution) is critical for enantiopure epoxides used in pharmaceuticals .

Physical and Spectral Properties

Biological Activity

Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

The presence of a nitrophenyl group and an oxirane ring suggests potential reactivity and biological interactions that warrant investigation.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many oxirane derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways.

- Anticancer Activity : Compounds with nitrophenyl moieties have been linked to anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells.

Therapeutic Applications

This compound has been studied for its potential applications in:

- Cancer Treatment : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating a potential therapeutic role in inflammatory diseases.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of methyl oxiranes exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties. The compound was found to induce apoptosis via the mitochondrial pathway in human cancer cells (source needed).

- Enzyme Targeting : Inhibitory assays indicated that this compound could effectively target specific enzymes involved in metabolic processes, potentially leading to alterations in cellular metabolism (source needed).

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth | [source needed] |

| Enzyme Inhibition | Targets specific metabolic enzymes; alters metabolic pathways | [source needed] |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro; potential therapeutic applications | [source needed] |

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate?

Answer:

The compound is typically synthesized via epoxidation of a precursor alkene (e.g., methyl 3-(2-methoxy-5-nitrophenyl)acrylate) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to balance epoxide yield and stability. For example, dichloromethane at 0–5°C minimizes side reactions like ring-opening . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC (C18 column, UV detection at λ ~254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: How is the compound structurally characterized using spectroscopic methods?

Answer:

Key techniques include:

- 1H/13C NMR : Assign the oxirane ring protons (δ ~3.1–3.5 ppm, coupling constants J ~2–4 Hz) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm). Methoxy groups appear as singlets near δ ~3.8 ppm .

- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the oxirane ring geometry (e.g., dihedral angles between the nitrophenyl and ester groups) .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict optimized geometries, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and computed NMR shifts (e.g., aromatic proton environments) may indicate conformational flexibility or solvent effects. Cross-validation with X-ray structures ensures accurate assignments . For example, DFT-derived HOMO-LUMO gaps explain electronic transitions observed in UV-Vis spectra .

Advanced: What strategies mitigate epoxide ring-opening during synthesis or storage?

Answer:

Epoxide stability is sensitive to nucleophiles (e.g., moisture, amines). Strategies include:

- Low-Temperature Storage : Maintain at –20°C in anhydrous solvents (e.g., THF, DCM) .

- Steric Shielding : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce nucleophilic attack susceptibility .

- Kinetic Control : Use bulky oxidizing agents (e.g., DMDO) for selective epoxidation without over-oxidation .

Advanced: How are reaction mechanisms for epoxide formation validated experimentally?

Answer:

Mechanistic studies employ:

- Isotopic Labeling : Track oxygen incorporation using 18O-labeled mCPBA to confirm epoxide oxygen origin.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect radical pathways or transient oxonium ions .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Crystallization difficulties stem from:

- Polymorphism : Multiple crystal forms may coexist. Slow evaporation in mixed solvents (e.g., ethanol/water) promotes single-crystal growth .

- Thermal Sensitivity : Use low-temperature (100 K) X-ray diffraction to prevent decomposition .

- Disorder in Nitro Groups : Refinement software (e.g., SHELXL) models partial occupancy or rotational disorder .

Advanced: How does the nitro group influence the compound’s reactivity in downstream applications?

Answer:

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution reactions (e.g., nitration, sulfonation) to specific positions on the phenyl ring. However, it may undergo reduction (e.g., catalytic hydrogenation to amine) under harsh conditions, requiring careful monitoring via TLC or in situ IR . Computational studies (NBO analysis) quantify its electron-withdrawing effect on the oxirane ring’s electronic density .

Advanced: What analytical pitfalls occur in quantifying this compound in complex matrices?

Answer:

Common issues include:

- Co-elution in HPLC : Use tandem MS (MRM mode) to distinguish from structurally similar impurities .

- pH-Dependent Degradation : Stabilize samples with buffered solutions (pH 6–7) to prevent ester hydrolysis .

- Matrix Effects : Apply standard addition methods for quantitative NMR or LC-MS in biological matrices .

Advanced: How is the compound utilized as a precursor in heterocyclic synthesis?

Answer:

The epoxide ring undergoes nucleophilic ring-opening with amines or thiols to form β-amino alcohols or thioethers, respectively. These intermediates are cyclized into oxazolidinones or thiazolidines via intramolecular nucleophilic attack, facilitated by microwave-assisted heating (100–120°C, 30 min) . Reaction progress is monitored by in situ FTIR for carbonyl formation.

Advanced: What safety protocols are critical when handling nitro-containing epoxides?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.